4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine (4-DMPP) is a novel small molecule that has been studied for its potential applications in the field of medicinal chemistry. It is a compound derived from the pyrazolone ring system, which is known for its ability to bind to various biomolecules. 4-DMPP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and thromboxanes. 4-DMPP has been studied for its potential use in the treatment of inflammatory diseases, such as arthritis and other inflammatory disorders.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine has been studied for its potential applications in medicinal chemistry, due to its ability to bind to various biomolecules. It has been studied for its potential use in the treatment of inflammatory diseases, such as arthritis and other inflammatory disorders. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been shown to reduce the production of amyloid-beta peptide, which is a major component of the plaques found in the brains of Alzheimer’s patients.
Mechanism of Action
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and thromboxanes. This compound binds to the active site of COX-2, blocking the enzyme’s ability to synthesize prostaglandins and thromboxanes. This inhibition of COX-2 results in a decrease in the production of these molecules, which can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and pain associated with inflammatory diseases, such as arthritis. It has also been shown to inhibit the growth of cancer cells in vitro, and to reduce the production of amyloid-beta peptide in Alzheimer’s patients. Additionally, this compound has been shown to have anti-oxidant and anti-apoptotic effects, which can be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is its ability to bind to various biomolecules, which makes it a useful tool for studying the effects of various compounds on the body. Additionally, this compound is relatively easy to synthesize, which makes it a useful tool for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and the need for careful handling.
Future Directions
Future research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine should focus on its potential applications in the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, further research should be conducted to better understand the mechanism of action of this compound, as well as its potential side effects. Additionally, further research should be conducted to better understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research should be conducted to determine the optimal dosage and delivery method for this compound.
Synthesis Methods
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is a multi-step process that begins with the reaction of 3,5-dimethyl-1H-pyrazol-1-amine with 4-(2-phenylethyl)piperazine in aqueous medium. The reaction is catalyzed by a strong base, such as sodium hydroxide, and the product is then isolated and purified by column chromatography. The final step involves the addition of a pyrimidine ring to the pyrazolone ring system, which is accomplished through the reaction of the pyrazolone with an aryl halide in the presence of a base. The resulting product is then purified by recrystallization.
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6/c1-17-14-18(2)27(24-17)21-15-20(22-16-23-21)26-12-10-25(11-13-26)9-8-19-6-4-3-5-7-19/h3-7,14-16H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJKRFSXJYWWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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